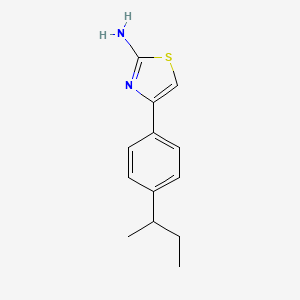

2-(aminomethyl)-N,N-dimethylaniline

Descripción general

Descripción

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity with other substances, and stability).Aplicaciones Científicas De Investigación

Application 1: Catalyst for Carbon–Carbon Bond Formation Reactions

- Summary of Application: 2-(aminomethyl)phenols-Modified Boehmite Nanoparticles are used as catalysts for Carbon–Carbon Bond Formation Reactions .

- Methods of Application: A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method . This material is characterized by various techniques to confirm its microstructure .

- Results or Outcomes: The 2-(aminomethyl)phenols modified boehmite performed well as a catalyst in the Konevenagel condensation reactions to construct a variety of structural diverse α-cyano-substituted alkenes with up to 99% yield . These catalysts can be easily separated from the reaction system, and continuous reuse for six times without significant loss of catalytic efficiency .

Application 2: Synthesis of Benzamide Compounds

- Summary of Application: 2-(aminomethyl)-N,N-dimethylaniline is used in the synthesis of novel benzamide compounds .

- Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Application 3: Nonlinear Optical Materials

- Summary of Application: 2-(aminomethyl)pyridineH2PO4 crystal is used in the development of nonlinear optical materials .

- Methods of Application: The crystal was grown by the slow evaporation method under room temperature and ambient atmosphere . The crystal structure, optical, thermal, photoluminescence, and nonlinear optical properties were studied .

- Results or Outcomes: The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also presents two emission peaks at about 385 and 489 nm, with an average photoluminescence lifetime of 5.36 μs under the excitation of 300 nm . The second harmonic generation (SHG) is about 0.3 times that of potassium dihydrogen phosphate (KDP), attributed to the hydrogen bond and π-conjugated cationic effects .

Application 4: Antibacterial and Antibiofilm Agents

- Summary of Application: 2-(aminomethyl)-N,N-dimethylaniline is used in the development of advanced antibacterial and antibiofilm agents .

- Methods of Application: The compound is used in the synthesis of cationic polymers, which target bacterial membranes . These polymers are thought to be the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .

- Results or Outcomes: Compared to native chitosan, 2,6-DAC can accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target . The absence of hydrophobicity in 2,6-DAC contributes to its good in vitro and in vivo biocompatibility .

Application 5: Organic Phosphate Nonlinear Optical (NLO) Materials

- Summary of Application: 2-(aminomethyl)pyridineH2PO4 crystal is used in the development of organic phosphate nonlinear optical materials .

- Methods of Application: The crystal was grown by the slow evaporation method under room temperature and ambient atmosphere . The crystal structure, optical, thermal, photoluminescence, and nonlinear optical properties were studied .

- Results or Outcomes: The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also presents two emission peaks at about 385 and 489 nm, with an average photoluminescence lifetime of 5.36 μs under the excitation of 300 nm . The second harmonic generation (SHG) is about 0.3 times that of potassium dihydrogen phosphate (KDP), attributed to the hydrogen bond and π-conjugated cationic effects .

Application 6: Advanced Antibacterial and Antibiofilm Agents

- Summary of Application: 2-(aminomethyl)-N,N-dimethylaniline is used in the development of advanced antibacterial and antibiofilm agents .

- Methods of Application: The compound is used in the synthesis of cationic polymers, which target bacterial membranes . These polymers are thought to be the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .

- Results or Outcomes: Compared to native chitosan, 2,6-DAC can accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target . The absence of hydrophobicity in 2,6-DAC contributes to its good in vitro and in vivo biocompatibility .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely.

Direcciones Futuras

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could undergo.

Please note that the availability of this information can vary depending on the compound. For a specific compound like “2-(aminomethyl)-N,N-dimethylaniline”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines like Google Scholar or databases like PubChem, ChemSpider, and others. Please remember to evaluate the reliability of your sources when doing your research.

Propiedades

IUPAC Name |

2-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHDAHNUHLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375423 | |

| Record name | 2-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-N,N-dimethylaniline | |

CAS RN |

57678-45-2 | |

| Record name | 2-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminomethyl)phenyl)-N,N-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)